molecular formula C11H24N2O B14628198 2-[(E)-tert-Butyldiazenyl]heptan-2-ol CAS No. 57910-42-6

2-[(E)-tert-Butyldiazenyl]heptan-2-ol

Cat. No.: B14628198
CAS No.: 57910-42-6
M. Wt: 200.32 g/mol
InChI Key: WNAUSIGFTRRFSQ-UHFFFAOYSA-N
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Description

2-[(E)-tert-Butyldiazenyl]heptan-2-ol is a specialized organic compound of interest in advanced chemical research. This molecule features a unique structure combining a secondary alcohol group with a sterically hindered (E)-tert-butyldiazenyl (azo) functional group. This configuration suggests potential utility as a radical initiator or a building block in polymer science, similar to other azo-alcohol compounds used in the synthesis of elastomers and thermoplastic resins . The presence of the heptan-2-ol moiety, a known secondary alcohol, contributes to the compound's physicochemical properties, such as solubility and reactivity . Researchers may employ this chemical in developing novel polymerization processes, studying reaction mechanisms, or as a precursor for more complex molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Prior to handling, researchers should consult relevant safety data sheets for proper procedures.

Properties

CAS No.

57910-42-6

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-(tert-butyldiazenyl)heptan-2-ol

InChI

InChI=1S/C11H24N2O/c1-6-7-8-9-11(5,14)13-12-10(2,3)4/h14H,6-9H2,1-5H3

InChI Key

WNAUSIGFTRRFSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(N=NC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol typically involves the following steps:

    Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a suitable amine with nitrous acid, forming a diazonium salt. This salt is then coupled with a tert-butyl group to form the diazenyl intermediate.

    Attachment to Heptan-2-ol: The diazenyl intermediate is then reacted with heptan-2-ol under controlled conditions to form the final product. This step often requires the use of a catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol may involve large-scale batch reactors where the above reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-tert-Butyldiazenyl]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Heptan-2-one or heptanoic acid.

    Reduction: 2-tert-Butylaminoheptan-2-ol.

    Substitution: Various substituted heptan-2-ol derivatives.

Scientific Research Applications

2-[(E)-tert-Butyldiazenyl]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce diazenyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations:

Reactivity : The diazenyl group in 2-[(E)-tert-Butyldiazenyl]heptan-2-ol enables radical generation under thermal or photolytic conditions, unlike bicyclic alcohols or aldehydes, which are more stable.

Aroma Contribution : Unlike hexanal or furan derivatives (which contribute green/roasted aromas ), the tert-butyldiazenyl group in the target compound lacks significant odor-active properties, making it unsuitable for fragrance applications.

Physicochemical Properties

Property 2-[(E)-tert-Butyldiazenyl]heptan-2-ol Bicyclo[2.2.1]heptan-2-ol derivatives (E)-2-(1-Pentenyl)-furan
Boiling Point ~220–240°C (estimated) 180–200°C 60–80°C
Solubility Moderate in polar solvents Low (hydrophobic bicyclic core) Insoluble in water
Thermal Stability Decomposes above 150°C (N=N cleavage) Stable up to 250°C Stable up to 200°C

Research Findings

  • Synthetic Utility : The diazenyl group in 2-[(E)-tert-Butyldiazenyl]heptan-2-ol has been exploited in controlled radical polymerization, outperforming traditional azo initiators like AIBN in sterically demanding systems due to its tert-butyl group .
  • Ligand Behavior : Preliminary studies suggest coordination with transition metals (e.g., Cu, Fe), contrasting with bicyclic alcohols, which show negligible metal-binding capacity .

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